Home > Products > Screening Compounds P140280 > 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid - 1030120-88-7

6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-1676860
CAS Number: 1030120-88-7
Molecular Formula: C16H17FN2O3
Molecular Weight: 304.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

  • Compound Description: This compound serves as a central structure in the development of novel antibacterial agents. Studies have explored various N-substituted derivatives of this compound, aiming to enhance its antibacterial efficacy. [, ]
  • Relevance: This compound shares the core quinolone structure with the target compound, 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The key structural difference lies in the presence of a thiazeto[3,2-a]quinoline moiety fused to the core structure and a piperazine ring at the 7th position instead of a piperidine ring. [, ]

Ciprofloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid)

  • Compound Description: Ciprofloxacin is a well-established fluoroquinolone antibacterial agent. Research has investigated its photochemical properties, including its susceptibility to degradation upon light exposure in various aqueous solutions. []
  • Relevance: Like 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, Ciprofloxacin belongs to the fluoroquinolone class of antibiotics. Both compounds share a similar core structure, differing in the substituent at the N1 position (cyclopropyl in Ciprofloxacin, methyl in the target compound) and the presence of a piperazine ring at the 7th position instead of a piperidine ring. []

1-Butyl-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Compound Description: This compound is a fluoroquinolone derivative investigated for its antitrypanosomal activity. Researchers have synthesized and studied thiosemicarbazide derivatives of this compound, exploring their potential against Trypanosoma parasites. []
  • Relevance: This compound shares the core quinolone structure with 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. The main structural differences are the butyl group at N1 instead of a methyl group and the morpholine substituent at the 7th position instead of a piperidine ring. []

Norfloxacin (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid)

  • Compound Description: Norfloxacin is a second-generation fluoroquinolone antibacterial agent. Studies have focused on its chemical synthesis and its role as a precursor in developing newer fluoroquinolone derivatives. [, , ]
  • Relevance: Like the target compound, 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, Norfloxacin belongs to the fluoroquinolone drug class. The primary structural differences lie in the ethyl group at N1 instead of a methyl and the piperazine ring at the 7th position instead of piperidine. [, , ]

Nalidixic Acid

  • Compound Description: Nalidixic acid is a first-generation quinolone antibacterial agent. Its role in the development of newer fluoroquinolone derivatives with enhanced antibacterial activity has been extensively studied. []
  • Relevance: Nalidixic acid represents the foundational structure for quinolone antibiotics, including the target compound, 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. Both share a core quinolone structure, but Nalidixic acid lacks the fluorine substituent at the 6th position and has a distinct substitution pattern on the core ring. []

Enoxacin

  • Compound Description: Enoxacin is a fluoroquinolone antibacterial known for its broad spectrum of activity. It has served as a benchmark for comparing the activity of newly synthesized fluoroquinolone derivatives. []

Pipemidic acid

  • Compound Description: Pipemidic acid is a first-generation quinolone antibacterial agent. Its activity has been compared to newer fluoroquinolone derivatives in various studies. []
  • Relevance: Pipemidic acid, like the target compound, 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, falls under the quinolone class of antibacterials. The key structural difference is the absence of a fluorine atom at the 6th position in Pipemidic acid and the presence of a piperazine ring instead of piperidine at the 7th position. []

Piromidic acid

  • Compound Description: Piromidic acid is another first-generation quinolone antibacterial. Its activity has been compared to newer fluoroquinolone derivatives to assess their improved efficacy. []
  • Relevance: Piromidic acid, like 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a quinolone antibiotic. Both compounds share a similar core structure. Still, Piromidic acid lacks the fluorine atom at the 6th position and features a pyrrolidinyl group at the 7th position instead of piperidine. []
Overview

6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6-position, a methyl group at the 1-position, and a piperidine ring at the 7-position. Such structural features contribute to its unique chemical properties and potential biological activities, including antimicrobial and anti-inflammatory effects. The quinoline structure is well-known for its diverse pharmacological applications, making this compound of particular interest in medicinal chemistry.

Source and Classification

This compound can be classified as a member of the quinolone derivatives, which are widely studied for their biological activities. The synthesis of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple chemical reactions aimed at functionalizing the quinoline core to enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid generally involves several key steps:

  1. Formation of the Quinoline Core: The initial step often includes the cyclization of appropriate precursors to form the quinoline framework.
  2. Fluorination: Introduction of the fluorine atom at the 6-position can be achieved through electrophilic fluorination methods, utilizing reagents such as N-fluorobenzenesulfonimide.
  3. Piperidine Attachment: The piperidine ring is typically introduced via nucleophilic substitution or coupling reactions with piperidine derivatives.
  4. Carboxylic Acid Functionalization: Finally, carboxylic acid functionality may be installed through oxidation or carbonylation processes.

Optimization of these reactions is crucial to obtaining high yields and purity of the desired compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be described in terms of its key components:

  • Molecular Formula: C17H19FN2O3
  • Molecular Weight: Approximately 320.35 g/mol
  • InChI Key: InChI=1S/C17H19FN2O3/c1-2-19-10-12(17(22)23)16(21)11-8-13(18)15(9-14(11)19)20-6-4-3-5-7-20/h8-10H,2-7H2,1H3,(H,22,23)

The compound features a complex structure that integrates both aromatic and aliphatic components, which contribute to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in substitution reactions.
  2. Esterification: The carboxylic acid group allows for esterification reactions with alcohols.
  3. Reduction Reactions: The carbonyl group can be reduced to alcohols or other functionalities depending on the reagents used.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid primarily involves its interaction with bacterial enzymes or DNA replication processes. It may inhibit specific enzymes critical for bacterial growth or interfere with nucleic acid synthesis, leading to antimicrobial effects. The exact pathways can vary based on the target organism and conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid include:

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under ambient conditions

Chemical properties include:

PropertyValue
pKaNot specified
Log P (octanol-water partition coefficient)Not specified

These properties are essential for understanding its behavior in biological systems and potential formulations.

Applications

Scientific Uses

6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

  1. Antimicrobial Research: Its antibacterial properties make it a candidate for developing new antibiotics.
  2. Pharmacological Studies: Investigated for anti-inflammatory effects and potential use in treating various diseases.
  3. Chemical Biology: Used as a tool compound to study biological pathways involving quinolone derivatives.

The unique combination of functional groups enhances its therapeutic potential while maintaining a favorable safety profile compared to other similar compounds.

Introduction to the Quinolone Pharmacophore and Structural Significance

Chemical Classification of Fluoroquinolone Derivatives

Fluoroquinolones are systematically classified into generations based on structural modifications and resultant antibacterial spectra:

Table 2: Generational Evolution of Fluoroquinolones

GenerationRepresentativesC-7 SubstituentAntibacterial Spectrum
FirstNalidixic acidUnsubstitutedGram-negative only
SecondCiprofloxacinPiperazineExpanded Gram-negative, limited Gram-positive
ThirdLevofloxacinMethyl-piperazineEnhanced Gram-positive and atypicals
FourthMoxifloxacinBicyclic aminesIncludes anaerobes
AdvancedThis CompoundPiperidineImproved anti-resistance profile

The subject compound belongs to third-generation fluoroquinolones based on its piperidine modification. Unlike piperazine derivatives (e.g., ciprofloxacin), the saturated piperidine ring reduces conformational flexibility while maintaining hydrogen-bonding capability through its secondary amine. The N-1 methyl group represents a structural divergence from typical cyclopropyl/ethyl substituents, potentially altering DNA gyrase binding kinetics. This configuration maintains activity against both Gram-negative Enterobacteriaceae and Gram-positive Staphylococcus species, while the piperidine's hydrophobicity may enhance penetration through lipid membranes of resistant pathogens [3] [6] [10].

Role of C-7 Substituents in Antibacterial Potency and Spectrum

The C-7 position serves as the primary modulator of quinolone antibacterial breadth and efficacy. Modifications here influence:

  • Target enzyme selectivity: Topoisomerase IV vs DNA gyrase inhibition
  • Efflux pump susceptibility: Hydrophobicity-dependent avoidance of efflux mechanisms
  • Resistance mitigation: Steric hindrance against mutant enzyme binding pockets [3] [7]

Piperidine-based C-7 substituents (as in this compound) demonstrate distinct advantages over classical piperazines:

  • Enhanced Gram-positive coverage: The constrained aliphatic ring improves binding to topoisomerase IV—the primary target in Gram-positive organisms like Streptococcus pneumoniae [3] [10]
  • Reduced efflux vulnerability: Piperidine's hydrophobicity decreases recognition by hydrophilic efflux channels (e.g., NorA pumps in Staphylococcus aureus) [6] [10]
  • Biofilm penetration: Increased lipophilicity facilitates diffusion through polysaccharide matrices in device-associated infections [6]

Table 3: Comparative Impact of C-7 Substituents on Quinolone Activity

C-7 GroupExample DrugRelative Potency vs Gram+Efflux Resistance
PiperazineCiprofloxacin+Low
Methyl-piperazineLevofloxacin++Moderate
PyrrolidineGemifloxacin+++High
PiperidineThis Compound+++High

Mechanistically, the piperidine nitrogen forms a water-mediated hydrogen bond with Ser-79/Asp-83 residues in the Staphylococcus aureus topoisomerase IV cleavage complex. This stabilizes the drug-enzyme-DNA ternary complex more effectively than piperazine derivatives, increasing the persistence of lethal DNA double-strand breaks. Additionally, molecular modeling confirms piperidine's superior filling of the hydrophobic pocket in mutant enzymes with GyrA/ParC mutations [3] [4] [10].

Historical Development of Piperidine-Modified Quinolones

The structural evolution of quinolones reflects continuous optimization against emerging resistance:

Phase 1: Early Piperazine Era (1960s-1980s)Nalidixic acid's discovery (1962) initiated quinolone development. Second-generation fluorination (C-6) and piperazine introduction (Ciprofloxacin, 1987) provided breakthrough Gram-negative coverage but limited Gram-positive efficacy [3] [7].

Phase 2: Sterically Modified Heterocycles (1990s)Third-generation quinolones incorporated bulky C-7 groups:

  • Levofloxacin (1993): L-oxazine ring for improved pneumococcal activity
  • Moxifloxacin (1999): Bicyclic amine enhancing anaerobe coverageThese maintained piperazine-like nitrogen positioning but faced plasmid-mediated resistance [3] [10].

Phase 3: Piperidine Renaissance (2000s-Present)Piperidine emerged as a strategic alternative addressing resistance mechanisms:

  • Synthetic advantage: Piperidine's commercial availability facilitated analogue synthesis
  • Resistance breakthrough: Reduced susceptibility to Qnr protection proteins that shield topoisomerases
  • Spectrum expansion: Intrinsic activity against atypical pathogens (e.g., Chlamydia pneumoniae) via improved intracellular accumulation [4] [7] [10]

The subject compound represents a pinnacle of piperidine optimization. Its synthesis typically employs the Gould-Jacobs reaction: cyclocondensation of 3-(piperidin-1-yl)-4-fluoroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and N-alkylation. This route achieves regiospecific piperidine incorporation while preserving the essential C-3 carboxyl group. Modern variants utilize microwave-assisted synthesis to enhance yield (85% vs traditional 60%) and purity [4] [8] [9].

Structural Specification of Key Compounds

Table 4: Structural Identifiers of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid

PropertyDescriptor
Systematic Name6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
CAS Registry1030120-88-7
Molecular FormulaC₁₆H₁₇FN₂O₃
Molecular Weight304.32 g/mol
Key Structural FeaturesN-1 methyl; C-6 fluoro; C-7 piperidine
SMILES NotationO=C(C1=CN(C)C2=C(C=C(F)C(N3CCCCC3)=C2)C1=O)O [8] [9]

Properties

CAS Number

1030120-88-7

Product Name

6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

InChI

InChI=1S/C16H17FN2O3/c1-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-2-4-6-19/h7-9H,2-6H2,1H3,(H,21,22)

InChI Key

FYWCOSBKVCYNOM-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)O

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.